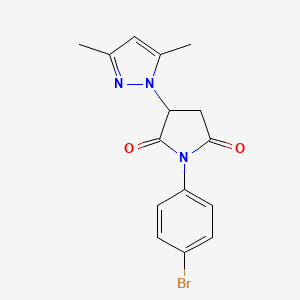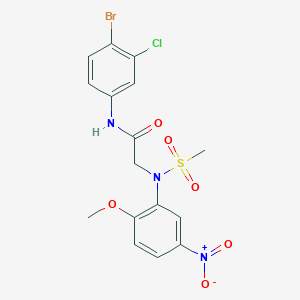![molecular formula C33H24N2O5 B4884067 5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the family of isoindole-1,3(2H)-diones. It is commonly known as CBI and has gained significant attention in the scientific community due to its unique properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent.
Mechanism of Action
The mechanism of action of CBI is not well understood. However, studies have shown that CBI can interact with DNA and RNA, leading to changes in their structure and function. CBI can also interact with proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
CBI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that CBI can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. CBI has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that CBI can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CBI in lab experiments is its fluorescent properties, which allow for easy detection and imaging. CBI is also stable and easy to synthesize. However, one of the limitations of using CBI is its relatively low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of CBI in scientific research. One area of interest is the development of CBI-based drug delivery systems for cancer treatment. Another area of interest is the use of CBI as a fluorescent probe for imaging biological structures and processes. Additionally, further studies are needed to understand the mechanism of action of CBI and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, '5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' or CBI is a unique chemical compound that has gained significant attention in the scientific community due to its properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent. CBI has also been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using CBI in lab experiments, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of CBI involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and malonic acid in the presence of a base to form a β-ketoester. This intermediate is then subjected to a Knoevenagel condensation reaction with 2-nitrobenzaldehyde to form the desired product, CBI. The purity and yield of CBI can be increased by recrystallization and column chromatography.
Scientific Research Applications
CBI has been extensively used in scientific research due to its unique properties. One of the most common applications of CBI is as a fluorescent probe. CBI has a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for fluorescence imaging studies. CBI has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that destroy cancer cells. CBI has also been used as a drug delivery agent due to its ability to form stable complexes with drugs and release them in a controlled manner.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-9-23(13-19(17)3)34-30(37)25-11-7-21(15-27(25)32(34)39)29(36)22-8-12-26-28(16-22)33(40)35(31(26)38)24-10-6-18(2)20(4)14-24/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGVQMZXQRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)

![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)

![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4884041.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4884057.png)
![6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4884062.png)
![N-[2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl]butanamide](/img/structure/B4884098.png)